molecular formula C9H12N2O2S B2771926 2-(Butanoylamino)thiophene-3-carboxamide CAS No. 896680-70-9

2-(Butanoylamino)thiophene-3-carboxamide

Cat. No. B2771926
CAS RN: 896680-70-9
M. Wt: 212.27
InChI Key: QFUOJZBSCYPNSJ-UHFFFAOYSA-N
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Description

“2-(Butanoylamino)thiophene-3-carboxamide” is a chemical compound . It is related to 3-Aminothiophene-2-carboxamide, which has an empirical formula of C5H6N2OS and a molecular weight of 142.18 .


Synthesis Analysis

The synthesis of thiophene carboxamide derivatives has been studied in the context of antitumor activity . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene-2-carboxamide derivatives have been explored in the context of their antimicrobial activity . The activity of these compounds against various bacteria was found to depend on the substituents at the aryl group .

Scientific Research Applications

Future Directions

The future directions for the study of “2-(Butanoylamino)thiophene-3-carboxamide” and related compounds could involve further exploration of their antitumor and antimicrobial activities . The development of more potent pharmaceutical agents based on these compounds could be a promising area of research .

properties

IUPAC Name

2-(butanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-3-7(12)11-9-6(8(10)13)4-5-14-9/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOJZBSCYPNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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